HeteroclitinD
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Overview
Description
Heteroclitin D is a lignan compound extracted from the Kadsura medicinal plant. It is known for its ability to inhibit rabbit platelet aggregation induced by adenosine diphosphate and platelet-activating factor . This compound has garnered interest due to its antioxidant properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heteroclitin D involves the extraction from the Kadsura plant. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Heteroclitin D.
Industrial Production Methods: Industrial production of Heteroclitin D follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Heteroclitin D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Heteroclitin D has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lignan synthesis and reactivity.
Biology: Investigated for its antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of natural antioxidant formulations and health supplements.
Mechanism of Action
Heteroclitin D exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The molecular targets include reactive oxygen species and various signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Gomisin D: Another lignan from the Kadsura plant with similar antioxidant properties.
Schizandrin: A compound with comparable therapeutic effects, including anti-inflammatory and hepatoprotective activities.
Angeloylgomisin H: Known for its anti-cancer properties.
Uniqueness: Heteroclitin D stands out due to its specific inhibition of platelet aggregation and its potent antioxidant activity. Its unique molecular structure allows for distinct interactions with biological targets, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C27H30O8 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7- |
InChI Key |
CGWKMZYZZCWGCK-QPEQYQDCSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Origin of Product |
United States |
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